4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde 4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 936940-83-9
VCID: VC4133238
InChI: InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Molecular Formula: C15H15NO2
Molecular Weight: 241.28

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde

CAS No.: 936940-83-9

Cat. No.: VC4133238

Molecular Formula: C15H15NO2

Molecular Weight: 241.28

* For research use only. Not for human or veterinary use.

4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde - 936940-83-9

Specification

CAS No. 936940-83-9
Molecular Formula C15H15NO2
Molecular Weight 241.28
IUPAC Name 5-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3
Standard InChI Key MXAGUBXJEAQSCV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde consists of two phenyl rings connected by a single bond (biphenyl core). The 4-hydroxy group on one ring and the 4'-dimethylamino group on the other introduce electron-donating effects, while the 3-carbaldehyde moiety provides an electrophilic site for further functionalization. Quantum mechanical calculations suggest that the dimethylamino group induces a slight twist in the biphenyl system, reducing planarity and influencing photophysical properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₂
Molecular Weight241.28 g/mol
CAS Registry Number936940-83-9
Storage ConditionsUnder inert gas at 2–8°C

Synthesis Pathways

Coupling Reactions Involving Prefunctionalized Intermediates

A common route involves the Suzuki-Miyaura coupling of 4-hydroxy-3-carboxaldehyde phenylboronic acid with 4-dimethylaminophenyl halides. This method leverages palladium catalysts to form the biphenyl backbone while preserving functional groups . Alternatively, Ullmann coupling under copper catalysis has been reported, though yields are moderate (45–60%) due to steric hindrance from the dimethylamino group .

Direct Functionalization of Biphenyl Scaffolds

Critical Reaction Conditions

  • Formylation: Resorcinol derivatives treated with POCl₃ and DMF in acetonitrile at −15°C yield 3-carbaldehyde intermediates .

  • Dimethylamination: Requires stoichiometric methyl iodide and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water. Stability studies indicate susceptibility to oxidation at the aldehyde group, necessitating storage under inert atmospheres . Thermal decomposition begins at 215°C, as determined by thermogravimetric analysis (TGA) .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 320 nm (π→π* transition) and 410 nm (n→π* transition), with a molar extinction coefficient (ε) of 12,400 L·mol⁻¹·cm⁻¹ .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 9.85 (s, 1H, CHO), δ 7.85–6.75 (m, 8H, aromatic), and δ 2.98 (s, 6H, N(CH₃)₂) .

Applications in Material Science and Pharmaceuticals

Liquid Crystal Precursors

The biphenyl core and polar substituents make this compound a viable building block for ferroelectric liquid crystals. Its aldehyde group facilitates Schiff base formation with amines, enabling the synthesis of imine-based mesogens .

Fluorescent Probes

Functionalization with electron-withdrawing groups (e.g., nitro) yields derivatives with tunable fluorescence. For instance, nitration at the 5-position shifts emission maxima to 550 nm, suitable for bioimaging applications .

Pharmaceutical Intermediates

The dimethylamino group enhances lipid solubility, making the compound a candidate for prodrug synthesis. Recent studies explore its use in antitumor agents targeting topoisomerase inhibitors .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for optoelectronic devices.

  • Polymer Functionalization: Incorporating the compound into conductive polymers via electropolymerization.

  • Biological Screening: Evaluating antimicrobial and anticancer activities in vitro.

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